molecular formula C22H22N2O2 B14995212 2-(furan-2-yl)-1-[4-(3-methylphenoxy)butyl]-1H-benzimidazole

2-(furan-2-yl)-1-[4-(3-methylphenoxy)butyl]-1H-benzimidazole

Cat. No.: B14995212
M. Wt: 346.4 g/mol
InChI Key: PGZDZKDTMDUGNR-UHFFFAOYSA-N
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Description

2-(FURAN-2-YL)-1-[4-(3-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOLE is a complex organic compound that features a furan ring, a benzodiazole moiety, and a phenoxybutyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(FURAN-2-YL)-1-[4-(3-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the dehydration of 1,4-dicarbonyl compounds.

    Synthesis of the Benzodiazole Moiety: This can be achieved by cyclization of o-phenylenediamine with carboxylic acids or their derivatives.

    Coupling Reactions: The phenoxybutyl side chain is introduced through nucleophilic substitution reactions, where a halogenated butyl chain reacts with a phenol derivative.

    Final Assembly: The furan ring, benzodiazole moiety, and phenoxybutyl side chain are coupled together using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-(FURAN-2-YL)-1-[4-(3-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOLE undergoes various types of chemical reactions:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The benzodiazole moiety can be reduced to form dihydrobenzodiazoles.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to halogenation, nitration, or sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using chlorine or bromine, nitration using nitric acid and sulfuric acid, and sulfonation using sulfur trioxide.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Dihydrobenzodiazoles and related compounds.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.

Scientific Research Applications

2-(FURAN-2-YL)-1-[4-(3-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOLE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.

Mechanism of Action

The mechanism of action of 2-(FURAN-2-YL)-1-[4-(3-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOLE depends on its application:

    Medicinal Chemistry: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation.

    Materials Science: In organic electronics, the compound’s electronic properties, such as its ability to transport electrons or holes, are crucial for its function in devices.

Comparison with Similar Compounds

Similar Compounds

    2-(FURAN-2-YL)-1H-BENZODIAZOLE: Lacks the phenoxybutyl side chain, which may affect its solubility and reactivity.

    1-[4-(3-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOLE:

Uniqueness

2-(FURAN-2-YL)-1-[4-(3-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOLE is unique due to the combination of its structural features, which confer specific electronic, chemical, and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C22H22N2O2

Molecular Weight

346.4 g/mol

IUPAC Name

2-(furan-2-yl)-1-[4-(3-methylphenoxy)butyl]benzimidazole

InChI

InChI=1S/C22H22N2O2/c1-17-8-6-9-18(16-17)25-14-5-4-13-24-20-11-3-2-10-19(20)23-22(24)21-12-7-15-26-21/h2-3,6-12,15-16H,4-5,13-14H2,1H3

InChI Key

PGZDZKDTMDUGNR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCCCCN2C3=CC=CC=C3N=C2C4=CC=CO4

Origin of Product

United States

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